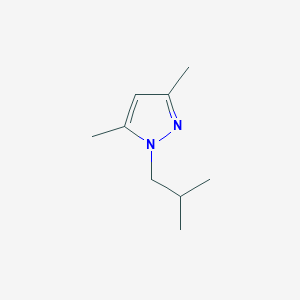

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-7(2)6-11-9(4)5-8(3)10-11/h5,7H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFCYFUYBQTYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the nuanced aspects of its chemistry, offering field-proven insights into its handling and utilization.

Introduction and Molecular Overview

This compound, also known as 1-isobutyl-3,5-dimethylpyrazole, is a substituted pyrazole derivative. The core of this molecule is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This fundamental structure is prevalent in numerous biologically active compounds and serves as a versatile scaffold in medicinal chemistry. The substitution pattern, with two methyl groups at positions 3 and 5 and an isobutyl group at the N1 position, dictates its specific physicochemical properties and reactivity.

The strategic placement of the isobutyl group at the N1 position is a result of regioselective N-alkylation, a critical and often challenging step in pyrazole chemistry. The isomeric purity is paramount for its application in fields like pharmaceuticals, where specific molecular geometries are essential for biological activity.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are largely extrapolated from its parent compound, 3,5-dimethylpyrazole, with considerations for the added isobutyl group. A comprehensive list of these properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 67838-51-7 | Inferred |

| Molecular Formula | C9H16N2 | Calculated |

| Molecular Weight | 152.24 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid (predicted) | Inferred |

| Boiling Point | >218 °C (predicted) | |

| Melting Point | Not available | |

| Density | ~0.9 g/cm³ (predicted) | Inferred |

| Solubility | Soluble in polar organic solvents. |

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the N-alkylation of 3,5-dimethylpyrazole. This reaction, while seemingly straightforward, is governed by several factors that influence its efficiency and, most importantly, its regioselectivity.

3.1. Synthesis of the Precursor: 3,5-Dimethylpyrazole

The starting material, 3,5-dimethylpyrazole, is readily synthesized through the condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. This is a classic and high-yielding reaction in heterocyclic chemistry.

Reaction Scheme:

Caption: Synthesis of 3,5-dimethylpyrazole.

3.2. N-Alkylation: The Core Directive

The alkylation of the 3,5-dimethylpyrazole nitrogen is the pivotal step. Due to the presence of two nitrogen atoms in the pyrazole ring, the alkylation can theoretically occur at either the N1 or N2 position, leading to a mixture of regioisomers. However, in the case of 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent due to tautomerism, simplifying the reaction to a single product upon N-alkylation.

The choice of the alkylating agent, base, and solvent system is critical for achieving a high yield and purity. For the synthesis of this compound, a suitable isobutyl electrophile, such as isobutyl bromide or isobutyl iodide, is required.

Key Factors Influencing N-Alkylation:

-

Steric Hindrance: The bulky nature of the isobutyl group can influence the reaction rate.

-

Base: A variety of bases can be employed, with common choices including potassium carbonate, sodium hydride, and organic bases like diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction's success.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can facilitate the reaction and, in some cases, improve regioselectivity.

3.3. Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established methods for N-alkylation of pyrazoles.

Materials:

-

3,5-Dimethylpyrazole

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3,5-dimethylpyrazole (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Slowly add isobutyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring (singlets), a signal for the C4 proton of the pyrazole ring (singlet), and signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring and the isobutyl group.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the alkyl groups, C=N and C=C stretching of the pyrazole ring, and other fingerprint region vibrations.

4.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.24). Fragmentation patterns will likely involve the loss of the isobutyl group or parts of it.

Reactivity and Potential Applications

The chemical reactivity of this compound is centered around the pyrazole ring and the potential for further functionalization.

5.1. Coordination Chemistry

Substituted pyrazoles are well-known for their ability to act as ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal ions, leading to the formation of stable metal complexes with potential applications in catalysis and materials science.

5.2. Pharmaceutical and Agrochemical Intermediates

The pyrazole scaffold is a key component in a wide range of pharmaceuticals and agrochemicals. Derivatives of 3,5-dimethylpyrazole have been investigated for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of the isobutyl group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity and pharmacokinetic properties.

5.3. Blocking Agents for Isocyanates

3,5-Dimethylpyrazole is utilized as a blocking agent for isocyanates. This application is crucial in the formulation of coatings and adhesives where the reactivity of the isocyanate group needs to be controlled. The blocked isocyanate is stable at room temperature and de-blocks at elevated temperatures to allow for curing. It is plausible that this compound could also be explored for similar applications.

Safety and Handling

While specific toxicological data for this compound is not available, the safety precautions should be based on the known hazards of its parent compound, 3,5-dimethylpyrazole, and other N-alkylated pyrazoles.

Hazard Summary for 3,5-Dimethylpyrazole:

-

Acute Toxicity: Harmful if swallowed.

-

Skin and Eye Irritation: Causes skin and serious eye irritation.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

-

Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable compound with significant potential in various fields of chemical research and development. Its synthesis via N-alkylation of 3,5-dimethylpyrazole is a well-understood process, though careful optimization of reaction conditions is necessary to ensure high yields and purity. The unique combination of the substituted pyrazole core and the isobutyl group makes it an attractive candidate for applications in medicinal chemistry, coordination chemistry, and materials science. Further investigation into its biological activities and material properties is warranted to fully explore its potential.

References

-

3,5-Dimethylpyrazole - Wikipedia. (n.d.). Retrieved February 21, 2024, from [Link]

-

Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6). (n.d.). Cheméo. Retrieved February 21, 2024, from [Link]

-

3,5-dimethyl-1H-pyrazole - 67-51-6, C5H8N2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved February 21, 2024, from [Link]

-

Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10185–10194. [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 21, 2024, from [Link]

-

3,5-Dimethylpyrazole. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 21, 2024, from [Link]

- Nagashyam, V., & Madhukar, J. (2014). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. International Journal of Chemical Sciences, 12(1), 217-224.

- Fouad, M. M., & Elaasser, M. M. (2023).

Structural & Crystallographic Characterization: 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

[1]

Executive Summary

This compound is a tertiary amine ligand and a lipophilic derivative of the parent 3,5-dimethylpyrazole.[1] Unlike its parent compound, which exists as a solid due to intermolecular hydrogen bonding (

This guide details the molecular geometry, steric "buttressing" effects, synthesis protocols, and the ligand's behavior in crystalline metal matrices.[1]

Molecular Geometry & Structural Analysis[1]

The "Liquid Structure" vs. Solid State

The introduction of the isobutyl (2-methylpropyl) group at the

-

Parent (3,5-dimethylpyrazole):

.[1][2][3] Forms supramolecular chains via H-bonds.[1] -

Target (1-isobutyl-3,5-dimethylpyrazole): Liquid at RT. The crystal lattice energy is significantly lowered by the flexible, lipophilic isobutyl tail and the absence of H-bond donors.[1]

Steric Buttressing Effect

The critical structural feature of this molecule is the steric interaction between the Methyl group at C5 and the Isobutyl group at N1 .[1]

-

Proximal Interaction: The C5-Methyl group forces the N1-Isobutyl group to rotate out of the optimal plane to minimize Van der Waals repulsion.[1]

-

Conformational Lock: This "buttressing" restricts the free rotation of the isobutyl methylene group, creating a preferred conformation where the branched isopropyl tail points away from the C5-methyl.[1]

Predicted Molecular Parameters (DFT/B3LYP Level)

In the absence of a specific single-crystal X-ray diffraction dataset for the free liquid, the following geometric parameters are derived from high-level DFT calculations of analogous 1-alkyl-3,5-dimethylpyrazoles.

| Parameter | Value (Approx.) | Description |

| Space Group | If crystallized at | |

| N1-N2 Bond Length | 1.36 Å | Typical for pyrazoles.[1] |

| C5-N1-C(isobutyl) Angle | ~128° | Expanded due to steric repulsion with C5-Me.[1] |

| Ring Planarity | < 0.02 Å RMSD | The aromatic ring remains planar.[1] |

| Isobutyl Torsion | ~90° | The isobutyl group likely adopts a perpendicular orientation relative to the ring plane to minimize clashes.[1] |

Experimental Synthesis Protocol

Objective: Synthesis of high-purity 1-isobutyl-3,5-dimethylpyrazole for structural analysis or ligand use.

Method: N-Alkylation of 3,5-Dimethylpyrazole

This protocol utilizes the symmetry of 3,5-dimethylpyrazole to ensure a single regioisomer product.[1]

Reagents:

-

1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq)[1]

-

Potassium Hydroxide (KOH) or Cesium Carbonate (

) (2.0 eq)[1] -

Solvent: Acetonitrile (

) or DMF.[1]

Protocol:

-

Dissolution: Dissolve 3,5-dimethylpyrazole (e.g., 9.6 g, 100 mmol) in dry acetonitrile (150 mL).

-

Deprotonation: Add powdered KOH (11.2 g, 200 mmol) and stir at room temperature for 30 minutes. The solution may become slightly cloudy as the pyrazolate anion forms.[1]

-

Alkylation: Add isobutyl bromide (16.4 g, 120 mmol) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor via TLC (eluent: 30% EtOAc/Hexane).[1] -

Workup: Cool to RT. Filter off inorganic salts (

, excess -

Purification: The resulting oil is dissolved in diethyl ether, washed with water (

mL) and brine. Dry over -

Distillation: Purify the crude oil via vacuum distillation.

-

Expected Product: Colorless to pale yellow liquid.[1]

-

Synthesis Workflow Diagram

Caption: Figure 1. Nucleophilic substitution pathway for the synthesis of the target ligand.[1]

Crystallographic Behavior in Metal Complexes

Since the free ligand is a liquid, its "crystal structure" is most relevant when coordinated to metal centers.[1] The 1-isobutyl-3,5-dimethylpyrazole (ibdmp) ligand acts as a monodentate

Coordination Geometry

When binding to metals (e.g.,

-

M-N Bond Length: Typically 1.98 – 2.05 Å (depending on the metal).[1]

-

Cone Angle: The isobutyl group increases the Tolman cone angle compared to methyl derivatives, favoring lower coordination numbers (e.g., tetrahedral vs. octahedral).[1]

Structural Diagram: Steric Interactions[1]

Caption: Figure 2. Steric interaction map showing the "buttressing" effect between C5-Methyl and N1-Isobutyl.

Characterization Data Summary

Researchers validating the structure of synthesized material should compare against these standard values.

| Technique | Expected Signal/Feature | Structural Interpretation |

| 1H NMR ( | Isobutyl methyls ( | |

| C3 and C5 Methyls (distinct due to asymmetry). | ||

| C4-H (Aromatic proton). | ||

| 13C NMR | ~147 ppm, ~139 ppm | C3 and C5 (Quaternary carbons). |

| XRD (Complex) | Monoclinic / Triclinic | Common packing for bulky pyrazole complexes.[1] |

References

-

Synthesis of Pyrazoles: Elguero, J. (1984).[1] Comprehensive Heterocyclic Chemistry. Pyrazoles and their Benzo Derivatives.[1] [1]

-

Structural Analogues: Radosavljević Evans, I., et al. (2005).[1][6] "1-(Hydroxymethyl)-3,5-dimethylpyrazole".[1][6] Acta Crystallographica Section E.

-

Coordination Chemistry: Trofimenko, S. (1993).[1] "Recent advances in poly(pyrazolyl)borate chemistry". Chemical Reviews. (Foundational text on bulky pyrazole ligands). [1]

-

Physical Properties: NIST Chemistry WebBook, SRD 69.[1][7] "3,5-Dimethylpyrazole".[1][2][3][5][6][7][8][9][10][11] (Base data for parent compound).

Sources

- 1. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 2. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 3. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Dimethylpyrazole (CAS 67-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 8. 3,5-Dimethylpyrazole | CAS 67-51-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 3,5-dimethyl pyrazole, 67-51-6 [thegoodscentscompany.com]

- 10. 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine | C11H13N3 | CID 12988154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

Technical Guide: Biological Activity & Therapeutic Potential of Substituted Pyrazoles

Executive Summary

The pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" in medicinal chemistry due to its distinct electronic profile, high stability, and capacity to engage in multiple non-covalent interactions (hydrogen bonding,

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis

The pyrazole core is a 5-membered heterocyclic ring containing two adjacent nitrogen atoms.[2][3][4] Its biological versatility stems from its tautomeric nature and the distinct reactivity of its ring positions.

The Core Pharmacophore

The pyrazole ring functions as a bioisostere for amide bonds and phenyl rings, allowing it to orient substituents into specific receptor pockets.

-

Position N1: The "Anchor" point. Often substituted with aryl or alkyl groups to control lipophilicity (LogP) and target selectivity. In kinase inhibitors, this position often carries a solubilizing group or a ribose-mimetic.

-

Position N2: The "Acceptor." This nitrogen possesses a lone pair that frequently acts as a hydrogen bond acceptor, crucial for interacting with the "hinge region" of kinase ATP-binding pockets.

-

Positions C3 & C5: The "Vectors." Substituents here determine the 3D geometry of the molecule. In COX-2 inhibitors like Celecoxib, these positions hold the aryl rings at a specific dihedral angle to fit the enzyme's hydrophobic side pocket.

-

Position C4: The "Modulator." often used to fine-tune electronic properties or add steric bulk to prevent metabolic degradation.

Visualization: Pyrazole SAR Logic

Figure 1: Functional mapping of the pyrazole scaffold. N2 is critical for protein-ligand interaction, while N1, C3, and C5 dictate spatial orientation.

Part 2: Therapeutic Mechanisms & Applications[5][6][7]

Oncology: Kinase Inhibition (JAK/STAT Pathway)

Substituted pyrazoles are foundational to Type I kinase inhibitors. They function as ATP-competitive inhibitors.

-

Mechanism: The pyrazole nitrogen (N2) forms a hydrogen bond with the backbone amide of the kinase "hinge" region, mimicking the N1 of the adenine ring in ATP.

-

Key Drug: Ruxolitinib (Jakafi).[5] It inhibits Janus Kinases (JAK1/JAK2), preventing the phosphorylation of STAT proteins.

-

Clinical Outcome: Reduction in pro-inflammatory cytokines and cell proliferation in myelofibrosis.

Signaling Pathway Diagram (JAK-STAT Inhibition)

Figure 2: Mechanism of Action for Pyrazole-based JAK inhibitors. The drug competitively binds to the JAK kinase domain, halting the phosphorylation of STAT proteins.

Inflammation: COX-2 Selectivity[5]

-

Mechanism: Cyclooxygenase-2 (COX-2) has a larger hydrophobic side pocket than COX-1. Pyrazoles like Celecoxib utilize a bulky sulfonamide group at N1 and a trifluoromethyl group at C3 to sterically clash with COX-1 while fitting perfectly into COX-2.

-

Therapeutic Advantage: Selective inhibition reduces gastrointestinal toxicity associated with COX-1 blockade.[6]

Part 3: Experimental Protocols

Chemical Synthesis: The Knorr Pyrazole Synthesis

This is the most robust method for generating substituted pyrazoles. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][7]

Objective: Synthesize 3-methyl-1-phenyl-5-pyrazolone (Precursor scaffold).

Reagents:

-

Ethyl acetoacetate (1 equiv)

-

Phenylhydrazine (1 equiv)

-

Solvent: Ethanol or 1-Propanol

-

Catalyst: Glacial Acetic Acid (cat.)

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl acetoacetate (10 mmol) in Ethanol (20 mL).

-

Addition: Add Phenylhydrazine (10 mmol) dropwise at room temperature. Caution: Phenylhydrazine is toxic; use a fume hood.

-

Catalysis: Add 3-5 drops of Glacial Acetic Acid. This protonates the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (30% Ethyl Acetate/Hexane).[2]

-

Workup: Cool the reaction mixture in an ice bath. The pyrazolone product often precipitates.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to obtain pure crystals.

Validation:

-

NMR: Look for the disappearance of the ethyl ester quartet/triplet and the appearance of the pyrazole-H4 signal (or methylene signal in the pyrazolone form).

Biological Screening: MTT Cytotoxicity Assay

To evaluate the anticancer potential of the synthesized pyrazole, the MTT assay is the gold standard for metabolic activity screening.

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to insoluble purple formazan.[8][9]

Protocol:

-

Seeding: Seed cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add the synthesized pyrazole derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100

M). Include DMSO control (<0.5%). -

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. -

Formazan Formation: Incubate for 4 hours. Viable cells will produce dark purple crystals.[10]

-

Solubilization: Aspirate media carefully. Add 100

L of DMSO to dissolve crystals.[8][11] -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curve to determine IC50.

Experimental Workflow Diagram

Figure 3: Integrated workflow from chemical synthesis to biological validation.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the biological profile of key pyrazole-based therapeutics, illustrating the versatility of the scaffold.

| Drug Name | Target | Primary Indication | Key Structural Feature (SAR) |

| Celecoxib | COX-2 | Inflammation / Pain | Sulfonamide at N1 confers COX-2 selectivity; |

| Ruxolitinib | JAK1/JAK2 | Myelofibrosis | Pyrazole N2 acts as H-bond acceptor in the ATP hinge region. |

| Crizotinib | ALK / ROS1 | NSCLC (Lung Cancer) | 3-substituted pyrazole acts as a linker to the aminopyridine ring. |

| Sildenafil | PDE5 | Erectile Dysfunction | Pyrazole fused to pyrimidine (Pyrazolopyrimidine) mimics cGMP. |

Part 5: Future Perspectives

The future of pyrazole chemistry lies in Fragment-Based Drug Discovery (FBDD) and PROTACs (Proteolysis Targeting Chimeras).

-

FBDD: Pyrazoles are ideal "fragments" due to their low molecular weight and high ligand efficiency. They serve as excellent starting points for growing into larger, high-affinity inhibitors.

-

PROTACs: Pyrazole-based kinase inhibitors are increasingly being used as the "warhead" ligand in PROTACs, linked to an E3 ligase binder to induce the degradation of oncogenic proteins rather than just inhibiting them.

References

-

Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed (NIH). Available at: [Link] (Search Term: Pyrazoline Tyrosine Kinase Inhibitors)

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

-

Knorr Pyrazole Synthesis Protocol. Chem Help Asap. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central (PMC). Available at: [Link]

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bds.berkeley.edu [bds.berkeley.edu]

Introduction: The Versatile 1-Alkyl-3,5-Dimethylpyrazole Scaffold

An In-depth Technical Guide to 1-Alkyl-3,5-Dimethylpyrazoles: Synthesis, Properties, and Applications

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, agriculture, and materials science. First described by Ludwig Knorr in 1883, this scaffold is present in numerous natural products and synthetic compounds with a vast spectrum of biological activities. Among the diverse family of pyrazole derivatives, 1-alkyl-3,5-dimethylpyrazoles represent a particularly significant subclass.

The structure is characterized by a pyrazole ring substituted with methyl groups at positions 3 and 5, and an alkyl group at the N1 position. This specific arrangement of substituents provides a unique combination of steric and electronic properties, making it a privileged scaffold in drug design and a versatile building block in organic synthesis. Its utility is demonstrated by its presence in a wide array of pharmacologically active agents, including anti-inflammatory drugs, anticancer agents, and antimicrobials. Beyond medicine, these compounds serve as critical nitrification inhibitors in agriculture and as specialized blocking agents in the polymer industry.

This guide offers a comprehensive review of 1-alkyl-3,5-dimethylpyrazoles, intended for researchers, scientists, and professionals in drug development. It delves into the core synthetic methodologies, explores the chemical reactivity of the scaffold, and provides an in-depth survey of its applications, supported by detailed protocols and field-proven insights.

Part 1: Synthesis of 1-Alkyl-3,5-Dimethylpyrazoles

The most fundamental and widely employed method for synthesizing the 3,5-dimethylpyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Core Synthetic Pathway: The Knorr Pyrazole Synthesis

The synthesis of 1-alkyl-3,5-dimethylpyrazoles is classically achieved through the cyclocondensation of acetylacetone (2,4-pentanedione) with an appropriate alkylhydrazine. The reaction proceeds via a two-step mechanism involving the initial formation of a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of acetylacetone directly installs the two methyl groups at the 3 and 5 positions of the resulting pyrazole.

Caption: General workflow for the Knorr synthesis of 1-alkyl-3,5-dimethylpyrazoles.

Experimental Protocol: Synthesis of 1-Ethyl-3,5-dimethylpyrazole

This protocol describes a standard, reliable procedure for synthesizing a representative 1-alkyl-3,5-dimethylpyrazole. The choice of an acid catalyst, such as glacial acetic acid, is crucial for facilitating the cyclization step while minimizing side reactions.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Ethylhydrazine oxalate (or other suitable salt/solution)

-

Sodium hydroxide (for neutralization if starting from a salt)

-

Glacial Acetic Acid (catalyst)

-

Ethanol or Water (solvent)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Preparation of Ethylhydrazine Free Base (if applicable): If starting with a salt like ethylhydrazine oxalate, it must first be converted to the free base. Dissolve the salt in a minimal amount of water and cool in an ice bath. Slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). The free ethylhydrazine can then be extracted into an organic solvent like diethyl ether.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add the ethylhydrazine free base (1.0-1.1 eq) dropwise. If the reaction is exothermic, maintain the temperature below 50°C using a water bath.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

-

Extraction: Dissolve the residue in water and extract the product into an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude 1-ethyl-3,5-dimethylpyrazole can be further purified by vacuum distillation or column chromatography if necessary.

Modern Synthetic Variations

While the Knorr synthesis is a classic method, modern variations offer improved efficiency and sustainability. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and often leads to higher yields with fewer byproducts. The use of eco-friendly solvents like ethylene glycol or even solvent-free conditions has also been explored.

Part 2: Chemical Properties and Reactivity

The chemical behavior of 1-alkyl-3,5-dimethylpyrazoles is governed by the aromaticity of the pyrazole ring and the influence of its substituents.

Aromaticity and Electronic Structure

The pyrazole ring is a 6π-electron aromatic system, which confers significant stability. The two nitrogen atoms influence the electron distribution within the ring; the N1 atom is pyrrole-like, while the N2 atom is pyridine-like. This electronic arrangement makes the C4 position the most electron-rich and thus the primary site for electrophilic attack. Conversely, the C3 and C5 positions are more electron-deficient.

Caption: Reactivity map of the 1-alkyl-3,5-dimethylpyrazole core.

Key Reactions

-

Electrophilic Aromatic Substitution: As predicted by its electronic structure, the pyrazole ring readily undergoes electrophilic substitution, such as nitration, halogenation, and sulfonation, primarily at the C4 position.

-

N-Alkylation: The N1 position is easily alkylated using alkyl halides or other electrophilic alkylating agents. This reaction is fundamental to the synthesis of the title compounds from the parent 3,5-dimethylpyrazole.

-

Oxidation and Reduction: The pyrazole ring is generally resistant to oxidation and reduction due to its aromatic stability. However, substituents on the ring can be modified. For instance, alkyl groups attached to the carbon atoms can be oxidized to carboxylic acids under strong conditions.

-

Ring Opening: The pyrazole ring is robust, but it can be opened under harsh conditions, such as with very strong bases that can deprotonate the C3 position.

Part 3: A Survey of Applications

The unique structural and electronic features of 1-alkyl-3,5-dimethylpyrazoles have led to their widespread use in diverse scientific and industrial fields.

Caption: Major application areas for 1-alkyl-3,5-dimethylpyrazole derivatives.

Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore. The 1,3,5-substitution pattern is particularly effective for tuning lipophilicity, solubility, and receptor binding interactions.

| Pharmacological Activity | Mechanism/Target (Example) | Key Findings & References |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. | Derivatives show potent anti-inflammatory effects, with some exhibiting higher potency than the reference drug Celecoxib. The pyrazole ring acts as a bioisostere for an aryl group, improving binding in the COX-2 active site. |

| Antimicrobial | Disruption of microbial cell processes. | Numerous derivatives show significant antibacterial and antifungal activity against a range of pathogenic strains. |

| Anticancer | Inhibition of various kinases; induction of apoptosis. | Certain 1-aroyl-3,5-dimethylpyrazoles show potent cytotoxic activity against human tumor cell lines, such as liver and lung carcinoma. |

| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors. | Benzothiazole derivatives containing the 3,5-dimethylpyrazole moiety have demonstrated significant anticonvulsant activity with low neurotoxicity. |

| Antidiabetic | Reduction of blood glucose levels. | Some 1-substituted 3,5-dimethylpyrazoles have shown the ability to lower blood glucose levels in preclinical studies. |

| PDE4 Inhibitors | Inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. | Derivatives have been designed as potent PDE4 inhibitors for treating conditions like asthma and COPD. |

Agriculture

In agriculture, these compounds play a crucial role in improving fertilizer efficiency and crop protection.

-

Nitrification Inhibitors: 3,5-Dimethylpyrazole (DMP) itself is a potent nitrification inhibitor. It slows down the bacterial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil. This is critical because nitrate is highly mobile and prone to leaching into groundwater or being lost as nitrous oxide (N₂O), a potent greenhouse gas. By keeping nitrogen in the more stable ammonium form, DMP enhances nitrogen use efficiency by crops and reduces environmental pollution.

-

Insecticides and Acaricides: The pyrazole scaffold is a key component in several modern pesticides. Novel malonamide derivatives containing a 1,3,5-trimethylpyrazole core have shown excellent insecticidal activity against pests like Plutella xylostella (diamondback moth) and potent anti-aphid activity.

Materials Science and Industrial Chemistry

The unique coordination properties and reactivity of 1-alkyl-3,5-dimethylpyrazoles make them valuable in materials science.

-

Ligand Synthesis: 3,5-Dimethylpyrazole is a precursor to widely studied "scorpionate" ligands, such as tris(3,5-dimethylpyrazol-1-yl)borate (Tp*). These tridentate ligands form stable complexes with a wide range of metals, finding applications in catalysis and bioinorganic chemistry.

-

Blocking Agents for Isocyanates: 3,5-Dimethylpyrazole is used as a blocking agent for isocyanates in the production of polyurethane coatings. It reacts with the isocyanate group to form a thermally reversible bond. This allows for the formulation of stable, one-component polyurethane systems that cure only upon heating, which releases the isocyanate to react and form the final polymer. This controlled curing process improves the shelf stability and application window of paints and coatings.

Conclusion and Future Perspectives

The 1-alkyl-3,5-dimethylpyrazole scaffold is a remarkable example of a privileged chemical structure with enduring relevance across multiple scientific disciplines. Its straightforward and versatile synthesis, combined with its stable aromatic core and tunable substitution patterns, has cemented its role in the development of pharmaceuticals, agrochemicals, and advanced materials.

Future research will likely focus on several key areas. In medicine, the design of highly selective inhibitors targeting specific enzyme isoforms or protein-protein interactions will continue to be a major driver. The development of pyrazole-based PROTACs (proteolysis-targeting chimeras) or covalent inhibitors could open new therapeutic avenues. In agriculture, the creation of next-generation nitrification inhibitors with enhanced efficacy and lower environmental persistence is a critical goal. Finally, in materials science, the exploration of novel pyrazole-based ligands for sustainable catalysis, particularly in energy-related applications, holds significant promise. The continued exploration of this versatile heterocyclic core is certain to yield further innovations for years to come.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). PubMed Central (PMC). [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.org. [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Publishing. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine hydrate (1b). (n.d.). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [https://www.mdpi.com/1420-3049/28/18/6468]([Link]

Thermochemical data for 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

An In-Depth Technical Guide to the Thermochemical Properties of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Thermochemical Data in Drug Development and Process Safety

In the landscape of pharmaceutical development and chemical manufacturing, a thorough understanding of a molecule's thermochemical properties is not merely academic—it is a cornerstone of safety, efficiency, and scalability. For a compound such as this compound, a substituted pyrazole likely to be explored for its pharmacological activities, this data is paramount.[1][2] Thermochemical parameters such as enthalpy of formation, combustion, and sublimation govern everything from reaction kinetics and reactor design to purification processes and the prediction of thermal hazards. This guide provides a comprehensive overview of the methodologies, both experimental and computational, for determining the key thermochemical data for this compound, offering insights rooted in established scientific principles.

Part 1: Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data provides the "gold standard" for accuracy. These methods, while resource-intensive, offer direct measurements of the energetic properties of a compound.

Synthesis and Characterization of this compound

Prior to any thermochemical measurement, the synthesis and rigorous purification of the target compound are essential. A plausible synthetic route involves the condensation of acetylacetone with isobutylhydrazine.

Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone and isobutylhydrazine in a suitable solvent such as ethanol.

-

Condensation: Heat the mixture to reflux for several hours to facilitate the cyclization reaction, forming the pyrazole ring.

-

Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to achieve high purity (>99.5%), which is critical for accurate thermochemical measurements.

Characterization: The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[3]

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Thin Layer Chromatography (TLC): To assess purity.[3]

Combustion Calorimetry: Determining the Enthalpy of Formation

Static bomb combustion calorimetry is the primary experimental technique for determining the standard molar enthalpy of formation (

The Causality Behind the Experiment: This method operates on the principle of converting the complex molecule into simple, well-defined combustion products (CO₂, H₂O, N₂). By measuring the energy released during this complete combustion, and applying Hess's Law, we can calculate the enthalpy of formation of the original compound.

Experimental Workflow for Combustion Calorimetry:

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Enthalpy of Sublimation: From Solid to Gas Phase

The standard molar enthalpy of sublimation (

The Knudsen Effusion Technique: This method involves measuring the mass loss of a sample as it sublimes in a vacuum through a small orifice at a constant temperature. The vapor pressure can be determined from the rate of mass loss, and the enthalpy of sublimation can be calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[4]

Experimental Protocol for Knudsen Effusion:

-

Sample Loading: A small amount of the crystalline sample is placed in a Knudsen cell, which has a small, well-defined orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Temperature Control: The temperature of the cell is precisely controlled and varied over a range.

-

Mass Loss Measurement: The rate of mass loss due to sublimation is measured at each temperature.

-

Data Analysis: The vapor pressure is calculated for each temperature, and a plot of ln(p) versus 1/T yields a line with a slope equal to -

/R, where R is the ideal gas constant.

Illustrative Data for 3,5-dimethylpyrazole

The following table presents experimentally determined thermochemical data for the parent compound, 3,5-dimethylpyrazole, which serves as a valuable reference.

| Thermochemical Parameter | Value (kJ/mol) | Method |

| Standard Molar Enthalpy of Combustion ( | -3108.5 ± 0.7 | Static Bomb Calorimetry |

| Standard Molar Enthalpy of Formation (crystalline) ( | 48.9 ± 1.5 | Derived from Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation ( | 83.4 ± 2.4 | Knudsen Effusion Technique[5] |

| Standard Molar Enthalpy of Formation (gaseous) ( | 132.3 ± 2.8 | Derived from |

Note: Data for 3,5-dimethylpyrazole is compiled from various sources for illustrative purposes.

Part 2: Computational Thermochemistry

Computational chemistry offers a powerful and cost-effective alternative for predicting thermochemical data, especially for novel or yet-to-be-synthesized molecules.[6] High-level quantum chemical methods can provide results with accuracy approaching that of experimental measurements.[7]

Theoretical Framework: Ab Initio and DFT Methods

Density Functional Theory (DFT): Methods like B3LYP are often used for initial geometry optimization and frequency calculations due to their computational efficiency.[8]

High-Level Ab Initio Methods: For accurate thermochemical data, composite methods such as G3MP2 and G4 are employed. These methods approximate the results of very high-level calculations by combining results from a series of lower-level calculations, providing a good balance between accuracy and computational cost.[7]

Workflow for Computational Thermochemistry

The process of calculating thermochemical data for this compound would follow these steps:

Caption: A generalized workflow for the computational determination of gas-phase enthalpy of formation.

Predicted Thermochemical Data for this compound

While a full computational study is beyond the scope of this guide, we can predict the likely impact of the 2-methylpropyl (isobutyl) group on the thermochemical properties relative to 3,5-dimethylpyrazole. The addition of the C₄H₉ group will significantly increase the molar mass and the number of C-C and C-H bonds. Consequently, the enthalpy of combustion will be substantially more exothermic, and the enthalpy of formation will also change accordingly.

Conclusion: A Synergistic Approach

For a comprehensive and reliable understanding of the thermochemical properties of this compound, a synergistic approach integrating both experimental measurements and high-level computational studies is recommended. Experimental data provides the benchmark for accuracy, while computational methods offer predictive power and mechanistic insights. The protocols and frameworks outlined in this guide provide a robust foundation for researchers and drug development professionals to acquire the critical thermochemical data needed for advancing their scientific and commercial objectives.

References

-

Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods. (2019). ScienceDirect. Available at: [Link]

-

3,5-Dimethylpyrazole - NIST WebBook. NIST. Available at: [Link]

-

3,5-Dimethylpyrazole - NIST WebBook. NIST. Available at: [Link]

-

Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6). Cheméo. Available at: [Link]

-

A computational chemist's guide to accurate thermochemistry for organic molecules. SciSpace. Available at: [Link]

-

3,5-Dimethylpyrazole - Wikipedia. Wikipedia. Available at: [Link]

-

Thermochemical and Energy Characteristics of Alkoxy-NNO-Azoxy Derivatives of Pyrazole and Nitropyrazoles. ResearchGate. Available at: [Link]

-

Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Computation of Thermodynamic Quantities. (2024). Chemistry LibreTexts. Available at: [Link]

-

Experimental standard molar enthalpies of formation of crystalline 3,5-dimethylpyrazole, 3,5-dimethyl-4-nitrosopyrazole, 1,3,5-trimethyl-4-nitrosopyrazole, and 3,5-dimethyl-1-phenyl-4-nitrosopyrazole. ResearchGate. Available at: [Link]

-

3,5-Dimethylpyrazole - NIST WebBook. NIST. Available at: [Link]

-

Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. DTIC. Available at: [Link]

-

Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Available at: [Link]

-

3,5-DMP (3,5 DIMETHYLPYRAZOLE). Ataman Kimya. Available at: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Reviews. Available at: [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. Available at: [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

Methodological & Application

Analytical standards for quantification of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

This Application Note provides a comprehensive, validated protocol for the quantification of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole (hereafter referred to as N-Isobutyl-3,5-DMP ).

This guide is designed for analytical chemists in pharmaceutical quality control , agrochemical development , and industrial polymer synthesis . It addresses the specific challenges of analyzing N-alkylated pyrazoles: volatility, weak basicity, and lack of strong chromophores.

Analyte Profile & Physicochemical Basis

Before method selection, the analyst must understand the molecule's behavior. Unlike its parent compound (3,5-dimethylpyrazole), N-Isobutyl-3,5-DMP lacks an acidic N-H proton, rendering it chemically distinct.

| Property | Value (Est.) | Analytical Implication |

| CAS Number | 79168-92-6 | Unique identifier for procurement/regulatory checks. |

| Molecular Weight | 152.24 g/mol | Suitable for GC-MS and LC-MS (Single Quad or TQ). |

| LogP (Oct/Water) | ~2.8 - 3.1 | Lipophilic. Retains well on C18 columns; extractable with non-polar solvents (Hexane, DCM). |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weak base. Protonated only at low pH (< 2.5). Neutral at physiological/environmental pH. |

| Boiling Point | ~230°C | Volatile enough for GC analysis without derivatization. |

| UV Max | ~210-220 nm | Poor UV selectivity. MS detection is mandatory for trace analysis. |

Method Selection Strategy

The choice between GC and LC depends on the sample matrix and sensitivity requirements.[1]

Figure 1: Decision matrix for selecting the analytical platform based on matrix complexity and analyte concentration.

Protocol A: GC-MS Analysis (Standard Purity & Industrial)

Best for: Raw material analysis, polymer impurity profiling, and high-concentration formulations.

3.1. Sample Preparation

-

Solvent: Methanol or Ethyl Acetate (HPLC Grade).

-

Internal Standard (ISTD): 1-Propyl-3,5-dimethylpyrazole (structural analog) or Naphthalene-d8 (general volatile ISTD).

-

Concentration: Prepare stock at 1 mg/mL. Working range: 0.5 µg/mL – 50 µg/mL.

3.2. GC-MS Parameters

-

Column: Agilent DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless (for trace) or Split 1:50 (for purity), 250°C.

-

Transfer Line: 280°C.

-

Source Temp: 230°C (EI Mode, 70 eV).

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 200°C.

-

Ramp 10°C/min to 280°C.

-

Hold 3 min.

MS Acquisition (SIM Mode):

| Ion Type | m/z | Rationale |

|---|---|---|

| Quantifier | 152 | Molecular ion [M]+. Usually stable for pyrazoles. |

| Qualifier 1 | 137 | Loss of methyl group [M-CH3]+. |

| Qualifier 2 | 96 | Loss of isobutyl chain (McLafferty rearrangement equivalent). |

| Qualifier 3 | 109 | Ring fragmentation characteristic of 3,5-DMP core. |

Protocol B: LC-MS/MS Analysis (Trace Environmental)

Best for: Soil residues, groundwater monitoring, and biological metabolites.

4.1. Sample Extraction (Soil/Sludge)

-

Weigh 5.0 g sample into a 50 mL centrifuge tube.

-

Add 10 mL Acetonitrile .

-

Vortex 1 min; Sonicate 15 min.

-

Add QuEChERS salts (4g MgSO4, 1g NaCl) to induce phase separation.

-

Centrifuge @ 4000 rpm for 5 min.

-

Filter supernatant (0.22 µm PTFE) into vial.

4.2. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Critical for ionization).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient:

| Time (min) | %B | Curve |

|---|---|---|

| 0.0 | 5 | Initial |

| 1.0 | 5 | Hold |

| 6.0 | 95 | Ramp |

| 7.5 | 95 | Wash |

| 7.6 | 5 | Re-equilibrate |

MS Source (ESI Positive):

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 400°C.

-

MRM Transitions:

-

153.1 → 97.1 (Quantifier): Loss of isobutyl chain (C4H8).

-

153.1 → 111.1 (Qualifier): Partial fragmentation of alkyl side chain.

-

153.1 → 56.1 (Qualifier): Formation of isobutyl cation fragment.

-

Validation & Quality Assurance

To ensure regulatory compliance (e.g., ICH Q2(R1) or SANTE/11312/2021), the following criteria must be met.

5.1. System Suitability

-

Tailing Factor: Must be < 1.5 (N-alkyl pyrazoles can tail on active silanols; use end-capped columns).

-

Precision: %RSD of 6 replicate injections < 2.0%.

5.2. Linearity & Range

-

Range: 10 ng/mL to 1000 ng/mL (LC-MS/MS).

-

R²: > 0.995 using 1/x weighting.

5.3. Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (LC) | Residual silanol interactions. | Increase buffer ionic strength (add 5mM Ammonium Formate). |

| Low Sensitivity (GC) | Inlet discrimination. | Use high-pressure injection pulse; switch to splitless mode. |

| Carryover | Lipophilic adsorption. | Add a needle wash step with 50:50 MeOH:IPA. |

Mechanistic Insight: Why this works

The N-alkylation of the pyrazole ring blocks the tautomerism typically seen in 3,5-dimethylpyrazole. This "locks" the molecule into a single structural isomer, simplifying chromatography (no split peaks due to tautomers). However, the isobutyl group significantly increases the van der Waals surface area, enhancing interaction with C18 stationary phases and increasing retention time relative to unsubstituted pyrazoles [1].

In Mass Spectrometry, the isobutyl group is a fragile handle . Under ESI+, the protonation occurs at the N2 (pyridine-like) nitrogen. Collision-Induced Dissociation (CID) typically cleaves the N-C bond, ejecting the isobutyl group as neutral isobutene or a butyl radical, leaving the stable dimethylpyrazolium ion (m/z ~97) as the dominant fragment [2].

Figure 2: Proposed MS/MS fragmentation pathway for MRM transition selection.

References

-

ChemicalBook. (2024). 3,5-Dimethylpyrazole: Product Characteristics and Application Areas. Retrieved from

-

The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Retrieved from

-

BenchChem. (2025).[1] Application Notes and Protocols for the Quantification of Pyrazole Compounds. Retrieved from

-

National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles. PMC. Retrieved from

-

Royal Chem. (2024). 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent.[2] Retrieved from

Sources

In vitro anticancer activity of novel pyrazole derivatives

Executive Summary & Rationale

The pyrazole scaffold (a 5-membered heterocycle with two adjacent nitrogen atoms) represents a cornerstone in modern medicinal chemistry.[1] Its structural rigidity and ability to act as a bioisostere for peptide bonds allow it to interact potently with kinase domains. FDA-approved agents like Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor) validate the pyrazole pharmacophore's efficacy.

However, the transition from a synthesized "novel derivative" to a lead candidate requires a rigorous, self-validating screening pipeline. This guide outlines the standard operating procedures (SOPs) for evaluating the in vitro anticancer activity of novel pyrazole derivatives, moving from phenotypic screening (cytotoxicity) to molecular mechanism validation (apoptosis and signaling).

Strategic Workflow

The following diagram illustrates the critical path for validating a new chemical entity (NCE).

Figure 1: Critical path for evaluating novel pyrazole derivatives. The workflow enforces a "Go/No-Go" decision point at the Hit Selection phase based on IC50 values.

Phase I: Cytotoxicity Profiling (The "Go/No-Go" Screen)

The primary objective is to determine the IC50 (concentration inhibiting 50% of cell growth). While MTT is common, the Sulforhodamine B (SRB) assay is preferred for high-throughput pyrazole screening because it measures protein mass and is less susceptible to metabolic interference than tetrazolium-based assays (MTT/MTS).

Protocol: SRB Assay (NCI-60 Standard)

Reagents:

-

SRB Solution: 0.4% (w/v) in 1% acetic acid.[2]

-

Fixative: 10% Trichloroacetic acid (TCA).

-

Solvent: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology:

-

Seeding: Plate tumor cells (e.g., MCF-7, HepG2, A549) at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

-

Tz Fixation (Time Zero): Fix one plate immediately before drug addition to establish the baseline cell population (

). -

Compound Addition:

-

Dissolve pyrazole derivatives in DMSO (Stock: 10–20 mM).

-

Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

-

Critical Control: Final DMSO concentration must be < 0.5% to prevent solvent toxicity.

-

-

Incubation: Incubate treated plates for 48 hours.

-

Fixation & Staining:

-

Quantification: Solubilize bound dye with 10 mM Tris base. Read Absorbance (OD) at 510 nm.

Data Analysis & Interpretation:

Calculate percentage growth (

| Condition | Formula | Interpretation |

| Growth ( | Cytostatic effect (slowed growth). | |

| Lethality ( | Cytotoxic effect (cell death). |

-

GI50: Concentration where PG = +50.

-

TGI (Total Growth Inhibition): Concentration where PG = 0.

-

LC50 (Lethal Concentration): Concentration where PG = -50.[3]

Expert Insight: Pyrazole derivatives are often lipophilic. If you observe high variance in replicates, check for compound precipitation in the culture media using an inverted microscope before fixation.

Phase II: Mode of Death Analysis (Flow Cytometry)

Once cytotoxicity is confirmed, you must distinguish between apoptosis (programmed cell death, desired) and necrosis (uncontrolled lysis, inflammatory). The Annexin V-FITC / Propidium Iodide (PI) assay is the gold standard.

Mechanism:

-

Annexin V: Binds to Phosphatidylserine (PS).[4][5][6] In healthy cells, PS is on the inner membrane leaflet.[5][6] In early apoptosis, PS flips to the outer leaflet.[4][5][6]

-

Propidium Iodide (PI): A DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis).[6]

Protocol:

-

Treatment: Treat cells with the pyrazole derivative at the determined IC50 concentration for 24 hours.

-

Harvesting: Collect cells (including floating dead cells) using non-enzymatic dissociation (e.g., Accutase) to preserve surface receptors.

-

Washing: Wash 2x with cold PBS.[4] Resuspend in 1X Annexin-binding buffer .

-

Staining: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 min in the dark at RT.

-

Analysis: Analyze immediately on a flow cytometer (e.g., BD FACSCalibur).

Data Interpretation (Quadrants):

-

Q3 (Annexin-/PI-): Viable cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of a controlled mechanism).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q1 (Annexin-/PI+): Necrosis (Often indicates toxicity rather than efficacy).

Phase III: Mechanistic Confirmation (Western Blotting)

To validate the molecular pathway, you must assay key apoptotic markers.[8] Pyrazoles frequently induce apoptosis via the Intrinsic (Mitochondrial) Pathway , governed by the Bcl-2 family.

Target Signaling Pathway

The following diagram details the specific nodes to probe via Western Blot.

Figure 2: The Intrinsic Apoptotic Pathway. Effective pyrazoles typically increase the Bax/Bcl-2 ratio, leading to Caspase-3 activation and PARP cleavage.

Protocol Highlights:

-

Lysis: Use RIPA buffer with protease/phosphatase inhibitors.

-

Normalization: Use

-Actin or GAPDH as a loading control. -

Critical Markers:

-

Bax / Bcl-2 Ratio: An increase in this ratio is the strongest indicator of mitochondrial apoptosis.

-

Cleaved Caspase-3: Detect the 17/19 kDa fragments (active form), not just the 32 kDa pro-enzyme.

-

Cleaved PARP: Look for the 89 kDa fragment.[9]

-

References

-

Recent Advances in Pyrazole Derivatives

- Li, Y., et al. (2023).

-

NCI-60 Screening Methodology

-

National Cancer Institute (NCI).[10] "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program.

-

-

Annexin V Apoptosis Protocol

-

Abcam.[6] "Annexin V staining assay protocol for apoptosis."

-

-

Western Blotting for Apoptosis

-

Bio-Rad.[9] "Analysis of Apoptosis by Western Blotting."

-

-

Target Validation (Bax/Bcl-2)

- Zhang, L., et al. (2020). "Expression of caspase-3, Bax and Bcl-2 in hippocampus...". NIH/PubMed.

-

(Representative mechanism citation).

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. dctd.cancer.gov [dctd.cancer.gov]

- 3. dctd.cancer.gov [dctd.cancer.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. NCI-60 - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Knorr Pyrazole Synthesis

Topic: Troubleshooting Side Reactions & Optimization Ticket ID: KPS-OPT-2026 Status: Open Agent: Senior Application Scientist[1]

Introduction

Welcome to the Knorr Pyrazole Synthesis Support Center. While the condensation of hydrazines with 1,3-dicarbonyls is a cornerstone of heterocyclic chemistry, it is deceptively simple. The reaction is robust, but "success" often masks a mixture of regioisomers, stable intermediates, and oligomeric byproducts that complicate purification and biological data interpretation.

This guide moves beyond standard textbook mechanisms to address the practical failure modes encountered in drug discovery and process chemistry.

Module 1: The Regioselectivity Crisis

User Issue: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone and getting a 60:40 mixture of isomers. How do I favor one over the other?"

Root Cause Analysis

Regioselectivity is the single most common failure mode in Knorr synthesis. It is a competition between:

-

Electronic Control: The nucleophilicity difference between the two hydrazine nitrogens (

vs -

Steric Control: The accessibility of the two carbonyl carbons.

In standard solvents (EtOH/MeOH), these factors often oppose each other, leading to poor selectivity.[1]

Troubleshooting Workflow

| Variable | Adjustment | Mechanistic Rationale |

| Solvent | Switch to Fluorinated Alcohols (TFE or HFIP) | Pro Tip: 2,2,2-Trifluoroethanol (TFE) is a hydrogen-bond donor that activates the carbonyls selectively and solvates the hydrazine, often inverting or significantly enhancing regioselectivity compared to EtOH [1].[1] |

| pH | Acidic (HCl/AcOH) | Protonation of the carbonyls makes the reaction sensitive to the least substituted carbonyl (steric control). |

| pH | Basic (Et3N/Pyridine) | Deprotonation ensures the hydrazine attacks via its most nucleophilic nitrogen (electronic control).[1] |

| Temperature | Low (-10°C to 0°C) | Favors kinetic control (fastest formed hydrazone).[1] |

| Temperature | Reflux | Favors thermodynamic control (most stable pyrazole).[1] |

Visualizing the Decision Tree

Caption: Decision matrix for optimizing regioisomer ratios based on hydrazine electronics.

Module 2: The "Stalled" Reaction (Incomplete Cyclization)

User Issue: "My LCMS shows a major peak with Mass M+18. It won't convert to the pyrazole even after refluxing overnight."

Technical Explanation

You have isolated the 5-hydroxypyrazoline intermediate.

-

Mechanism: The hydrazine attacks one carbonyl to form a hydrazone. This cyclizes to form the 5-hydroxypyrazoline.

-

The Barrier: The final step is dehydration (loss of water) to aromatize the ring. If the substituents are electron-withdrawing (e.g.,

), the hydroxyl group is stabilized, and elimination becomes the rate-limiting step [2].[1]

Forced Dehydration Protocol

If standard reflux fails, use this stepwise protocol to force aromatization.[1]

Step 1: Acid Spike

-

Add 5-10 equivalents of Trifluoroacetic Acid (TFA) to the reaction mixture.[1]

-

Reflux for 2 hours.

-

Why: Protonation of the -OH group turns it into a better leaving group (

).[1]

Step 2: Chemical Dehydration (The "Nuclear" Option) If acid fails, the intermediate is likely thermodynamically trapped.

-

Evaporate the solvent.

-

Redissolve the crude residue in Dichloromethane (DCM) .

-

Add 2.0 eq Pyridine and 1.5 eq Trifluoroacetic Anhydride (TFAA) at 0°C.

-

Stir for 30 mins, then warm to RT.

-

Why: This converts the stable -OH into a trifluoroacetate ester, which eliminates rapidly under mild basic conditions (pyridine) to yield the pyrazole.[1]

Module 3: Unexpected Byproducts (Azines & Oligomers)

User Issue: "I see a peak at exactly 2x the mass of my expected product minus hydrazine, or polymer-like gunk at the baseline."

Identification Guide

| Byproduct | Mass Signature | Cause | Solution |

| Azine | Hydrazine Starvation: One hydrazine molecule reacts with two dicarbonyl molecules (bridging).[1] | Inverse Addition: Add the dicarbonyl dropwise to a solution of hydrazine (keep hydrazine in excess). | |

| Bis-pyrazole | Reaction of a bifunctional linker or dimerization via active methylene.[1] | Check purity of starting material; ensure no cross-linking agents are present. | |

| Hydrazone | Incomplete reaction (See Module 2).[1] | Increase temperature; add acid catalyst. |

Pathway Visualization

Caption: Divergent pathways leading to target product vs. common impurities.[1]

Module 4: FAQ - Rapid Fire Support

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis (e.g., EtOH, 120°C, 10-20 min) is highly recommended.[1] It often overcomes the energy barrier for the dehydration step (Module 2), preventing the isolation of the hydroxypyrazoline intermediate [3].

Q: My product is an oil and won't crystallize. How do I purify? A: Pyrazoles are often amphoteric.

-

Dissolve in dilute HCl (product goes into water).

-

Wash with ether (removes neutral organic impurities/unreacted diketone).[1]

-

Basify aqueous layer with NaOH.

-

Extract product into EtOAc. This "Acid-Base Swing" is more effective than column chromatography for simple pyrazoles.[1]

Q: I am using hydrazine hydrate and the reaction is violent. A: Hydrazine hydrate is a powerful reducing agent and nucleophile. Always dilute it in the solvent (EtOH/AcOH) before adding the dicarbonyl. For large scales, consider using hydrazine salts (hydrochloride or sulfate) with an equivalent of acetate base to release the free base in situ slowly.

References

-

Rosa, F. A., et al. (2008).[1] Synlett. "Trifluoroethanol as a Solvent for the Regioselective Synthesis of Pyrazoles."

-

Deng, X., & Mani, N. S. (2008).[1][2] Journal of Organic Chemistry. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." (Discusses the stepwise mechanism and intermediates). [1]

-

Naggara, E. B., et al. (2011).[1] Journal of Heterocyclic Chemistry. "Microwave-Assisted Synthesis of Pyrazoles." [1]

-

Fustero, S., et al. (2011).[1] Chemical Reviews. "Recent Advances in the Synthesis of Pyrazoles." (Comprehensive review on regioselectivity). [1]

Sources

- 1. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease | MDPI [mdpi.com]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyrazoles

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this critical synthetic transformation. Pyrazole derivatives are cornerstones in medicinal chemistry and materials science, making their efficient and selective synthesis a paramount objective.[1][2] This resource consolidates field-proven insights and foundational knowledge to help you navigate the complexities of pyrazole N-alkylation.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning or executing an N-alkylation of a pyrazole.

Q1: What are the primary challenges in the N-alkylation of pyrazoles?

A1: The two most significant challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers which can be challenging to separate.[3] Low yields can result from suboptimal reaction conditions, the formation of side products, or the low reactivity of the starting materials.[3][4]

Q2: What factors influence the N1/N2 regioselectivity of the reaction?

A2: Regioselectivity is a nuanced aspect of pyrazole alkylation, governed by a combination of factors:

-

Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[1][3][4]

-

Solvent Choice: The polarity of the solvent is a critical determinant. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[3][4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to significantly improve regioselectivity.[3][4]

-

Base/Catalyst System: The choice of base is pivotal. For instance, potassium carbonate (K₂CO₃) in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3][4] Conversely, magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[3] In certain reactions, sodium hydride (NaH) can be employed to prevent the formation of regioisomeric mixtures.[3]

-

Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the respective nitrogen atoms.[3]

Q3: What are standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable set of starting conditions involves using a carbonate base in a polar aprotic solvent. A frequently employed and successful combination is potassium carbonate (K₂CO₃) in either dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] Another effective system, particularly for achieving high N1-selectivity with primary alkyl halides, is sodium hydride (NaH) in tetrahydrofuran (THF).[4] These reactions are typically conducted at room temperature or with mild heating.

Q4: Are there milder alternatives to strong bases for pyrazole N-alkylation?

A4: Yes, several methods have been developed to circumvent the use of strong bases. One notable example is an acid-catalyzed approach using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[1][4] This method allows for the N-alkylation of pyrazoles under mild conditions, often at room temperature.[1][4] Other alternatives include the Mitsunobu reaction and various transition metal-catalyzed methods.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common hurdle. The following steps can be taken to favor the formation of a single isomer:

1. Analyze Steric and Electronic Factors:

-

Steric Hindrance: The alkylation will preferentially occur at the less sterically hindered nitrogen. If your pyrazole has a bulky substituent at the 3- or 5-position, the alkyl group will likely add to the more accessible nitrogen. You can leverage this by using a bulkier alkylating agent if the desired isomer is the one formed at the less hindered site.[1][3]

-

Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

2. Modify Reaction Conditions:

| Parameter | Recommendation for N1-Selectivity | Recommendation for N2-Selectivity | Rationale |

| Base | K₂CO₃[3][4], Cs₂CO₃ | MgBr₂[3] | The cation of the base can coordinate with the pyrazole nitrogens, influencing the site of deprotonation and subsequent alkylation. |